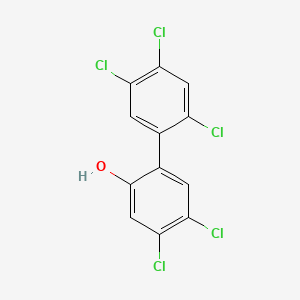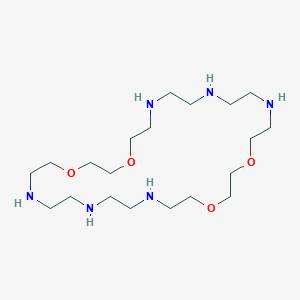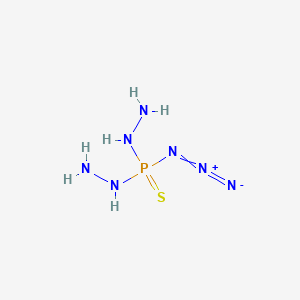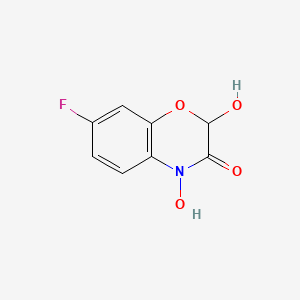
(1,1'-Biphenyl)-2-ol, 2',4,4',5,5'-pentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- is a chlorinated biphenyl compound. It is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the biphenyl structure. This compound belongs to the class of polychlorinated biphenyls, which are known for their chemical stability and persistence in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting chlorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atoms can be selectively reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of less chlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing drugs that target specific pathways influenced by chlorinated biphenyls.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets include various receptors and signaling pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4’,5,5’-Pentachloro-2’-methoxybiphenyl
- 2,4,4’,5,5’-Pentachloro-2’-hydroxybiphenyl
- 2,4,4’,5,5’-Pentachloro-2’-aminobiphenyl
Uniqueness
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- is unique due to the presence of a hydroxyl group, which significantly influences its chemical reactivity and biological interactions. The specific arrangement of chlorine atoms also contributes to its distinct properties compared to other polychlorinated biphenyls.
Propiedades
| 138588-63-3 | |
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-10(16)8(14)1-5(7)6-2-9(15)11(17)4-12(6)18/h1-4,18H |
Clave InChI |
BNLOVGAGARVFKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/no-structure.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)



![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
